molecular formula C18H17BrN2O3S B11095068 O-{4-[(3-bromophenyl)carbamoyl]phenyl} morpholine-4-carbothioate

O-{4-[(3-bromophenyl)carbamoyl]phenyl} morpholine-4-carbothioate

Cat. No.: B11095068
M. Wt: 421.3 g/mol
InChI Key: PBBBNUUNHWXQKL-UHFFFAOYSA-N
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Description

4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated aniline group, a phenyl ring, and a morpholinecarbothioate moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE typically involves multiple steps, starting with the bromination of aniline to form 3-bromoaniline. This intermediate is then reacted with a carbonyl-containing phenyl compound under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form with different functional groups.

Scientific Research Applications

4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: A precursor in the synthesis of the compound.

    Phenyl 4-morpholinecarbothioate: Shares structural similarities with the target compound.

Uniqueness

4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17BrN2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

O-[4-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate

InChI

InChI=1S/C18H17BrN2O3S/c19-14-2-1-3-15(12-14)20-17(22)13-4-6-16(7-5-13)24-18(25)21-8-10-23-11-9-21/h1-7,12H,8-11H2,(H,20,22)

InChI Key

PBBBNUUNHWXQKL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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